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Nesolicaftor (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator
(CFTR) amplifier, represents a novel therapeutic strategy for cystic fibrosis (CF). Unlike
traditional correctors and potentiators, Nesolicaftor is designed to increase the amount of
CFTR protein produced by the cell, thereby providing more substrate for other CFTR
modulators to act upon. This guide provides a comparative analysis of Nesolicaftor's effect on
different CFTR mutations, supported by available clinical and preclinical data, and contrasts its
performance with alternative therapeutic options.

Mechanism of Action: A Novel Approach to CFTR
Modulation

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent
CFTR protein, a channel responsible for chloride ion transport across epithelial cell
membranes. Nesolicaftor acts as a CFTR amplifier, working at the protein biogenesis level to
increase the amount of newly synthesized CFTR protein.[1] This mechanism suggests a
potential for broad efficacy across various CFTR mutations, as it addresses the fundamental
issue of insufficient protein levels.[2] Preclinical studies in human bronchial epithelial cells have
indicated that Nesolicaftor can nearly double the production of functional CFTR protein.[2]

Clinical and Preclinical Efficacy of Nesolicaftor
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Nesolicaftor has been primarily investigated as part of a triple combination therapy with a
CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). Clinical trial
data has provided insights into its efficacy, particularly for the most common CF-causing
mutation, F508del.

F508del Mutation

The F508del mutation, a Class Il mutation, results in a misfolded CFTR protein that is
prematurely degraded. Clinical trials have demonstrated that the addition of Nesolicaftor to a
corrector and potentiator backbone can lead to significant improvements in clinical outcomes
for individuals with this mutation.

In a Phase 2 study involving patients homozygous for the F508del mutation, the triple
combination of Dirocaftor, Posenacaftor, and Nesolicaftor resulted in a mean absolute
improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8
percentage points compared to placebo at day 28.[2] A corresponding mean reduction in sweat
chloride concentration of 29 mmol/L was also observed.[2] For patients with one copy of the
F508del mutation (heterozygous), the response was more varied, with ppFEV1 changes
ranging from a decrease of 13 percentage points to an increase of 20 percentage points, and
sweat chloride reductions of up to 79 mmol/L.

Another study of the triple combination in patients with two copies of the F508del mutation
showed a 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19
mmol/L from baseline (24 mmol/L compared to placebo) after 14 days of treatment with a high-
dose Posenacaftor regimen.

Rare CFTR Mutations

A key area of investigation for Nesolicaftor is its potential to treat individuals with rare CFTR
mutations who are not eligible for currently approved modulators. The ongoing CHOICES
(Crossover trial based on Human Organoid Individual response in CF - Efficacy Study) clinical
trial is specifically designed to assess the efficacy of the Dirocaftor, Posenacaftor, and
Nesolicaftor combination in this patient population, using a personalized medicine approach
based on intestinal organoid screening.

While comprehensive clinical data for specific rare mutations are still emerging from the
CHOICES trial, some preclinical data offers early insights:
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e 11234 _R1239del: In a preclinical study, Nesolicaftor, in combination with the corrector
Lumacaftor, was shown to increase the function of the rare 11234 R1239del-CFTR mutation
in nasal cultures.

o G542X: Conversely, a study indicated that Nesolicaftor was not able to increase the mRNA
levels of the G542X nonsense mutation, suggesting limited efficacy for this type of mutation
when used without a read-through agent.

Preliminary results from the HIT-CF project, which informs the CHOICES trial, showed that a
combination of Dirocaftor and Posenacaftor elicited a response in 31% of assessable
organoids with ultra-rare mutations. The future inclusion of Nesolicaftor in these organoid
studies will provide a clearer picture of its broad applicability.

Comparative Analysis with Alternative CFTR
Modulators

The current standard of care for a significant portion of the CF population, including those with
at least one F508del mutation, is the triple combination therapy Trikafta
(elexacaftor/tezacaftor/ivacaftor). For a comprehensive comparison, it is essential to consider
the efficacy of this and other approved modulators on the same mutations where data for
Nesolicaftor is available.
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CFTR Mutation

Nesolicaftor Combination
Therapy
(Dirocaftor/Posenacaftor/N
esolicaftor)

Alternative CFTR
Modulator Therapy (e.g.,
Trikafta)

F508del/F508del

ppFEV1: +8 percentage points
vs. placebo (28 days) Sweat
Chloride: -29 mmol/L vs.
placebo (28 days)

Trikafta:ppFEV1: +10.0
percentage points vs. placebo

(4 weeks)

F508del/Minimal Function

ppFEV1: Highly variable
response (-13 to +20
percentage points) (28 days)
Sweat Chloride: Highly
variable response (-79 to +12
mmol/L) (28 days)

Trikafta:;ppFEV1: +13.8
percentage points vs. placebo
(4 weeks)

Rare Mutations (General)

CHOICES trial is ongoing to
evaluate efficacy based on

organoid response.

Trikafta: A Phase 3 study in
patients with rare mutations
responsive in vitro showed a
ppFEV1 improvement of 9.2
percentage points and a sweat
chloride reduction of 28.3

mmol/L vs. placebo.

11234 _R1239del

Preclinical data suggests
functional rescue in

combination with a corrector.

Data for specific treatment with
Trikafta on this mutation is not
readily available in the

provided search results.

G542X (Nonsense)

Preclinical data suggests no

increase in MRNA levels.

Generally not responsive to
current corrector/potentiator

modulators alone.

Experimental Protocols

The evaluation of CFTR modulator efficacy relies on a variety of sophisticated in vitro and in

vivo techniques. Below are detailed methodologies for two key experimental assays cited in the

assessment of Nesolicaftor and other CFTR modulators.
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Forskolin-Induced Swelling (FIS) Assay in Intestinal
Organoids

This assay is a cornerstone of the personalized medicine approach used in the HIT-CF and
CHOICES trials to predict patient response to CFTR modulators.

Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF
patients and cultured in a basement membrane matrix.

e Drug Incubation: Mature organoids are seeded in 96-well plates and incubated with the
CFTR modulator(s) of interest (e.g., Nesolicaftor combination) for a specified period
(typically 24 hours for correctors and amplifiers).

e Assay Initiation: Organoids are stained with a live-cell dye (e.g., Calcein green). The assay is
initiated by adding a solution containing forskolin, an adenylyl cyclase activator that
increases intracellular cAMP and subsequently activates CFTR.

e Imaging and Analysis: Confocal live-cell microscopy is used to monitor the swelling of the
organoids over time. The increase in the cross-sectional area of the organoids is quantified,
with swelling being directly proportional to CFTR function (chloride and fluid secretion into
the lumen). The area under the curve (AUC) is often used as a quantitative measure of
CFTR activity.

Ussing Chamber Assay for CFTR Function in Human
Bronchial Epithelial (HBE) Cells

The Ussing chamber is a gold-standard electrophysiological technique to directly measure ion
transport across epithelial tissues.

o Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form
a polarized monolayer.

e Drug Treatment: The cultured cells are treated with CFTR modulators, such as the
Nesolicaftor combination, for a defined period.

¢ Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an
Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a
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physiological solution.

» Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the
short-circuit current (Isc), which represents the net ion transport, is measured.

o CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding
agonists like forskolin to the basolateral solution. The specificity of the current is confirmed
by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical side. The change in Isc
upon stimulation and inhibition reflects the activity of the CFTR channels.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using
Graphviz.
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Experimental workflow for in vitro assessment of CFTR modulators.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b610333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Protein Synthesis

CFTR Gene

7
'

7

. N 7
Transcription // Increases amount

7

CFTR mRNA

Ribosome

Immature CFTR Protein

- AN /
Folding Aids folding

Mature CFTR Protein Potentiator

7/
/
7

. 7, .
Insertion 7" Increases channel opening
7

Cell Membrane

Click to download full resolution via product page

Signaling pathway of CFTR modulation by Nesolicaftor and other modulators.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b610333?utm_src=pdf-body-img
https://www.benchchem.com/product/b610333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Nesolicaftor, as a CFTR amplifier, offers a promising and distinct mechanism of action for the
treatment of cystic fibrosis. Clinical data for the F508del mutation, in combination with a
corrector and potentiator, demonstrates its potential to improve lung function and reduce sweat
chloride concentration. The true breadth of Nesolicaftor's utility, particularly for individuals with
rare CFTR mutations, is the subject of ongoing research, most notably the CHOICES clinical
trial. The personalized medicine approach of this trial, utilizing organoid technology, will be
instrumental in identifying which of the myriad of rare CFTR mutations are responsive to this
novel therapeutic strategy. While comparative data with highly effective modulators like Trikafta
is still limited for many rare mutations, the continued investigation into CFTR amplifiers like
Nesolicaftor holds the potential to expand the range of therapeutic options for a wider
spectrum of the cystic fibrosis population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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